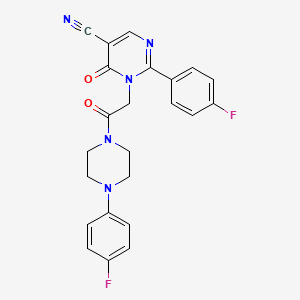
2-(4-Fluorophenyl)-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C23H19F2N5O2 and its molecular weight is 435.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-Fluorophenyl)-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a dihydropyrimidine core with multiple fluorinated phenyl and piperazine substituents, which may influence its biological activity.
Research suggests that the biological activity of this compound may be attributed to its interactions with various biological targets. Key mechanisms include:
- Receptor Modulation : The presence of piperazine rings indicates potential interactions with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways.
- Inhibition of Enzymatic Activity : Similar compounds have been noted for their ability to inhibit phospholipase A2 and other enzymes, suggesting this compound may also exhibit similar inhibitory effects .
Anticancer Activity
Recent studies have evaluated the anticancer properties of compounds with structural similarities to this compound. For instance, derivatives containing piperazine moieties have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | UO-31 (Renal) | 10.5 | |
| Compound B | SNB-75 (Brain) | 15.3 | |
| Compound C | MCF7 (Breast) | 12.0 |
These findings indicate that structural modifications can enhance anticancer efficacy.
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological effects. Compounds with similar structures have been studied for their activity as GABA-A receptor modulators, indicating a potential for anxiolytic or anticonvulsant properties .
Study 1: Inhibition of Phospholipase A2
A study investigating the inhibition of lysosomal phospholipase A2 by cationic amphiphilic drugs found that compounds structurally related to the target compound exhibited significant inhibitory activity. The IC50 values were less than 1 mM for several derivatives, indicating a robust interaction with this enzyme .
Study 2: Antitumor Activity in Vivo
In vivo studies using animal models have demonstrated that derivatives of the target compound can significantly reduce tumor size in xenograft models. For example, a derivative showed an approximate 60% reduction in tumor volume compared to controls after four weeks of treatment .
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-oxopyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2N5O2/c24-18-3-1-16(2-4-18)22-27-14-17(13-26)23(32)30(22)15-21(31)29-11-9-28(10-12-29)20-7-5-19(25)6-8-20/h1-8,14H,9-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREZZDOTKKCZIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=NC=C(C3=O)C#N)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














